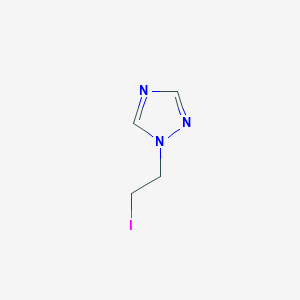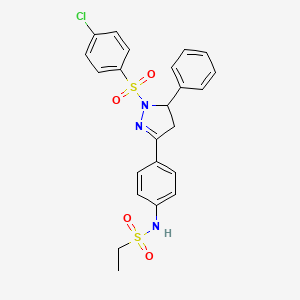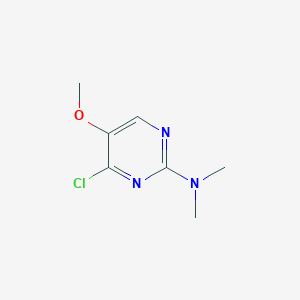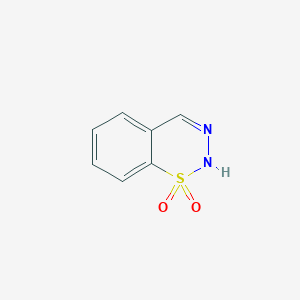![molecular formula C18H19N3O2 B2719947 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea CAS No. 2094020-67-2](/img/structure/B2719947.png)
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea is a synthetic organic compound that features a unique structure combining an azetidinone ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a Schiff base with chloroacetyl chloride in the presence of triethylamine. This reaction forms the azetidinone ring, which is then coupled with a phenylurea derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea can undergo various chemical reactions, including:
Oxidation: The azetidinone ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea involves its interaction with specific molecular targets. The azetidinone ring can inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. Additionally, the phenylurea moiety can bind to receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea
- 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea
Uniqueness
Compared to similar compounds, 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea stands out due to its specific combination of structural features, which confer unique reactivity and binding properties. Its azetidinone ring and phenylurea moiety provide a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(1R)-1-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(14-6-3-2-4-7-14)19-18(23)20-15-8-5-9-16(12-15)21-11-10-17(21)22/h2-9,12-13H,10-11H2,1H3,(H2,19,20,23)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDVANCDOVIEZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2719864.png)
![(2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide](/img/structure/B2719866.png)



![N-(4-acetylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2719873.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2719874.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)
![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2719883.png)
![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

